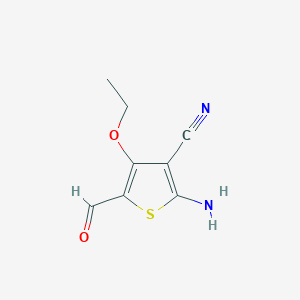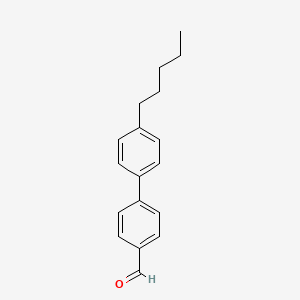
4-(4-n-pentylphenyl)benzaldehyde
Descripción general
Descripción
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C18H20O It is a derivative of biphenyl, where a pentyl group is attached to one phenyl ring and a formyl group is attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Pentyl Group: The pentyl group can be introduced via Friedel-Crafts alkylation, where pentyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4’-Pentyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a cyano group instead of a formyl group.
4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
4’-Pentyl[1,1’-biphenyl]-4-methanol: Reduced form with a hydroxymethyl group.
Uniqueness
Its formyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
56741-21-0 |
|---|---|
Fórmula molecular |
C18H20O |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
4-(4-pentylphenyl)benzaldehyde |
InChI |
InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3 |
Clave InChI |
FLJUIHAHXQMQRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
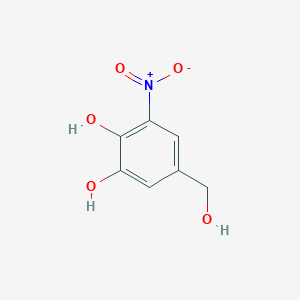
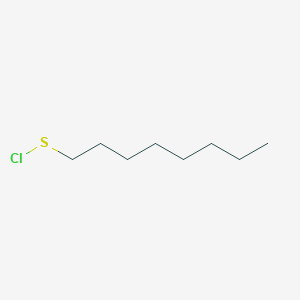
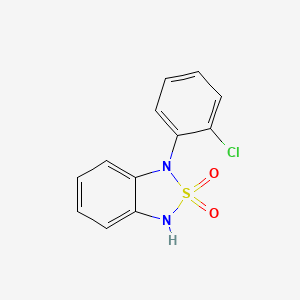
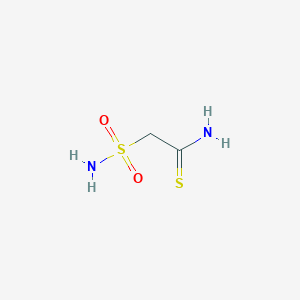
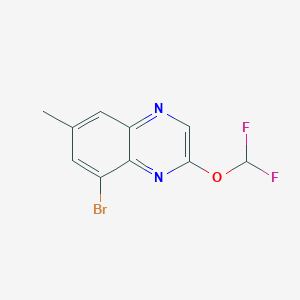
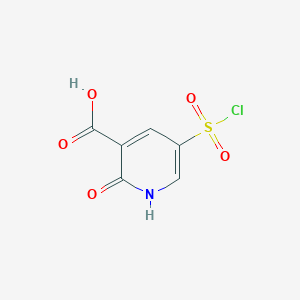
![2-[5-(4-morpholinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8687806.png)
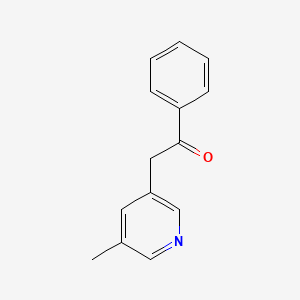
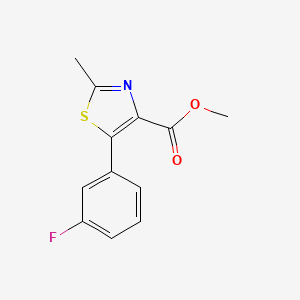
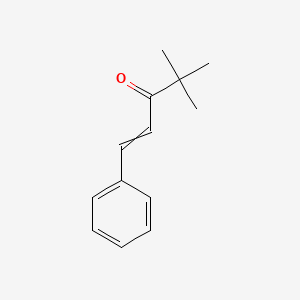
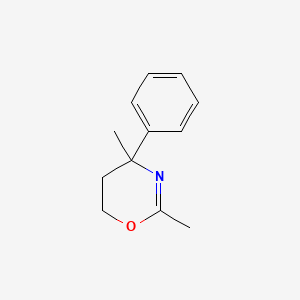
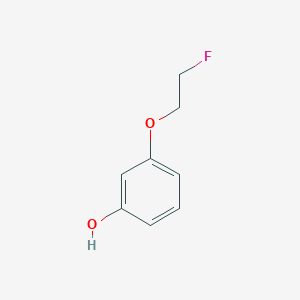
![7-Chloro-5-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8687839.png)
